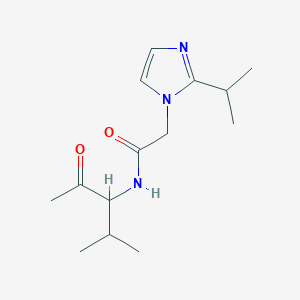![molecular formula C15H21N3O3 B7558151 4-[1-(1,3-Benzodioxol-5-yl)ethylamino]piperidine-1-carboxamide](/img/structure/B7558151.png)
4-[1-(1,3-Benzodioxol-5-yl)ethylamino]piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(1,3-Benzodioxol-5-yl)ethylamino]piperidine-1-carboxamide, commonly known as BDP, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BDP is a piperidine derivative that has a benzodioxolyl ring attached to its amine group. The compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mecanismo De Acción
BDP acts as a potent inhibitor of the monoamine oxidase (MAO) enzyme, which is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the MAO enzyme, BDP increases the levels of these neurotransmitters in the brain, which leads to improved mood, cognitive function, and pain relief.
Biochemical and Physiological Effects:
BDP has been shown to have various biochemical and physiological effects on the body. The compound has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which leads to improved mood and cognitive function. BDP has also been shown to have analgesic effects by reducing pain sensitivity in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BDP is its potent inhibitory effect on the MAO enzyme, which makes it a useful tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions. However, the compound has some limitations, such as its low solubility in water, which makes it difficult to administer in vivo. BDP also has a short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
BDP has shown promising results in various scientific studies, and there is still much to explore regarding its potential applications. Some future directions for research on BDP include studying its effects on other neurotransmitters and their receptors, exploring its potential as a treatment for other neurological disorders, and developing more efficient methods for administering the compound in vivo. Further research on BDP could lead to the development of new drugs with improved efficacy and fewer side effects.
Métodos De Síntesis
The synthesis of BDP involves the reaction of 4-piperidone hydrochloride with 1,3-benzodioxole-5-amine in the presence of a base such as sodium hydroxide. The reaction leads to the formation of BDP as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
BDP has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. The compound has shown promising results in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. BDP has also been studied for its potential use as a painkiller and anesthetic agent.
Propiedades
IUPAC Name |
4-[1-(1,3-benzodioxol-5-yl)ethylamino]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10(11-2-3-13-14(8-11)21-9-20-13)17-12-4-6-18(7-5-12)15(16)19/h2-3,8,10,12,17H,4-7,9H2,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTYBACORWPULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC3CCN(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(1,3-Benzodioxol-5-yl)ethylamino]piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid](/img/structure/B7558070.png)
![N-[1-(2-methoxyphenyl)propan-2-yl]-1,1-dioxothiolan-3-amine](/img/structure/B7558077.png)
![[1-[2-Chloro-5-(trifluoromethyl)anilino]-1-oxopropan-2-yl] 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B7558080.png)
![3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7558094.png)
![3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-5-[(2-fluorophenoxy)methyl]-4-(1-methoxypropan-2-yl)-1,2,4-triazole](/img/structure/B7558096.png)
![1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone](/img/structure/B7558103.png)

![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)
![1-[4-[(2,2-Dimethyl-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558137.png)
![N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7558144.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)
![5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid](/img/structure/B7558171.png)

